(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride
CAS No.: 2231664-75-6
Cat. No.: VC11663663
Molecular Formula: C4H9ClFN
Molecular Weight: 125.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231664-75-6 |
|---|---|
| Molecular Formula | C4H9ClFN |
| Molecular Weight | 125.57 g/mol |
| IUPAC Name | (2S,3S)-3-fluoro-2-methylazetidine;hydrochloride |
| Standard InChI | InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4-;/m0./s1 |
| Standard InChI Key | LCIMHSJEJTYTNF-MMALYQPHSA-N |
| Isomeric SMILES | C[C@H]1[C@H](CN1)F.Cl |
| SMILES | CC1C(CN1)F.Cl |
| Canonical SMILES | CC1C(CN1)F.Cl |
Introduction
(2S,3S)-3-Fluoro-2-methylazetidine hydrochloride is a nitrogen-containing heterocyclic compound characterized by its four-membered azetidine ring structure. This compound is classified as an azetidine derivative, which is a type of saturated heterocyclic compound. It is recognized for its potential biological activities and is often studied for its therapeutic applications in drug development. The presence of the fluorine atom in its structure enhances its reactivity and interaction with biological targets, making it a subject of interest in pharmaceutical research.
Synthesis and Preparation
The synthesis of (2S,3S)-3-fluoro-2-methylazetidine hydrochloride can be achieved through various methods. Key synthetic routes involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity of the final product.
Biological Activity Overview
-
Antiviral Activity: Preliminary studies on related compounds suggest inhibition of viral replication.
-
Anticancer Activity: Certain azetidine derivatives have shown moderate activity against various cancer types.
Mechanism of Action
The mechanism of action of (2S,3S)-3-fluoro-2-methylazetidine hydrochloride primarily involves its interactions with biological macromolecules. It is hypothesized that the compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Safety and Handling
Handling (2S,3S)-3-fluoro-2-methylazetidine hydrochloride requires caution due to its potential hazards. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Safety Precautions
-
Storage: Store in an inert atmosphere at 2-8°C.
-
Handling: Avoid skin and eye contact; use protective equipment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume